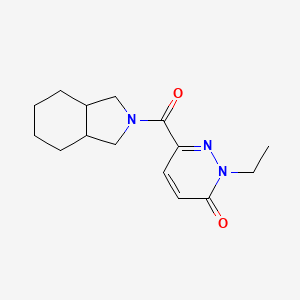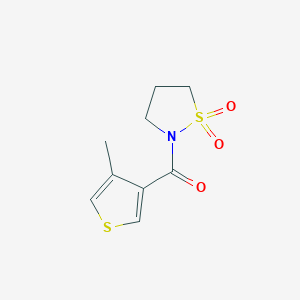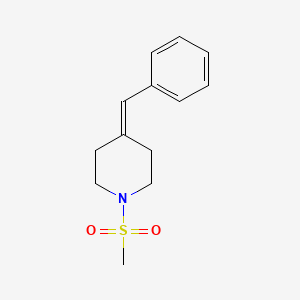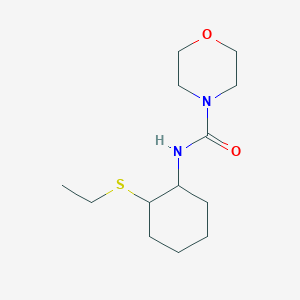![molecular formula C15H20N2O2 B7584236 3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one is a novel compound that has attracted attention from the scientific community due to its potential therapeutic applications. This compound belongs to the spirocyclic class of molecules, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been shown to have potential therapeutic applications in various fields of medicine. In the field of oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Furthermore, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In addition, it may also act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to increase the expression of certain genes involved in apoptosis, such as caspase-3 and Bax. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one is its relatively simple synthesis method. In addition, it has been shown to have a wide range of biological activities, making it a potentially useful compound for various research applications. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential therapeutic applications in various fields of medicine, such as oncology and infectious diseases. Furthermore, future research could focus on developing more efficient and scalable synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been reported in the literature. The synthesis involves the reaction of 2-furylcarbonyl chloride with cyclopropylmethylamine in the presence of a base to yield the intermediate 2-(cyclopropylmethyl)-2-furylcarbonylamine. This intermediate is then reacted with 1,3-dibromo-2-propanol to give the final product.
Propriétés
IUPAC Name |
3-(cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-15(7-1-2-8-15)16-13(12-4-3-9-19-12)17(14)10-11-5-6-11/h3-4,9,11,13,16H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOROGAGYFGSVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(N2)C3=CC=CO3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)

![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)



![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)

![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)

![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
